Ethyl 2-(3-ethylphenyl)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

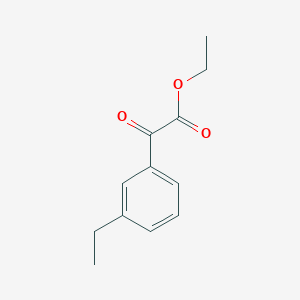

Ethyl 2-(3-ethylphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further substituted with an ethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-ethylphenyl)-2-oxoacetate typically involves the esterification of 3-ethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-ethylphenyl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-ethylphenylacetic acid.

Reduction: 2-(3-ethylphenyl)ethanol.

Substitution: Nitro or halogen-substituted derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2-(3-ethylphenyl)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl 2-(3-ethylphenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes. For instance, in enzymatic hydrolysis, the ester bond is cleaved by esterases, resulting in the formation of the corresponding acid and alcohol. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways.

Comparison with Similar Compounds

Ethyl 2-phenyl-2-oxoacetate: Lacks the ethyl substitution on the phenyl ring, which can influence its reactivity and applications.

Methyl 2-(3-ethylphenyl)-2-oxoacetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

Ethyl 2-(4-ethylphenyl)-2-oxoacetate: The ethyl group is positioned differently on the phenyl ring, which can alter its reactivity and biological activity.

Uniqueness: this compound is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and potential applications. This structural feature can make it more suitable for certain synthetic routes and biological studies compared to its analogs.

Biological Activity

Ethyl 2-(3-ethylphenyl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl group attached to a phenyl ring, which is further substituted with a keto group. Its molecular formula is C12H14O3 with a molecular weight of 218.24 g/mol. The structure can be represented as follows:

This compound's structural characteristics contribute to its reactivity and interaction with biological systems.

The mechanism of action for this compound primarily involves:

- Enzymatic Interaction : The ester bond in the compound can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol, which may interact with various biological targets.

- Binding Affinity : The presence of the ethyl group on the phenyl ring enhances the compound's binding affinity to specific proteins, influencing several biological pathways.

Biological Activities

Research has indicated that this compound possesses several biological activities:

- Anticancer Activity : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation. For instance, derivatives of keto esters have shown efficacy against breast cancer cells by modulating pathways involved in cell growth and apoptosis.

- Antimicrobial Properties : Compounds with similar structures have been studied for their antibacterial effects. The keto group can participate in redox reactions, which may enhance antimicrobial activity .

- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol levels .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Research : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated significant inhibition of cell growth, attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, suggesting potential for development into therapeutic agents .

Properties

IUPAC Name |

ethyl 2-(3-ethylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9-6-5-7-10(8-9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYQTBFSOBOIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.